Ethyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields . Another method involves the Dimroth rearrangement, which is a type of isomerization reaction that relocates heteroatoms within the ring structure .
Chemical Reactions Analysis
ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Scientific Research Applications
ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound exhibits antimicrobial activity and is used in studies related to bacterial infections.
Material Science: It has applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as an inhibitor of JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other triazolopyrimidines such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and exhibit similar biological activities.
Quinazolin-4(3H)-one derivatives: These compounds also contain a triazolopyrimidine moiety and are used as antimicrobial agents.
ETHYL 7-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its specific substitution pattern, which imparts unique properties and enhances its biological activity.
Properties
Molecular Formula |
C17H20N4O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H20N4O4/c1-5-25-16(22)14-10(2)20-17-18-9-19-21(17)15(14)12-7-6-11(23-3)8-13(12)24-4/h6-9,15H,5H2,1-4H3,(H,18,19,20) |
InChI Key |
QXUNPSAXWYYCPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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